Unii-2K83jyy5S9
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Overview
Description
Unii-2K83jyy5S9, also known by its chemical formula C37H37N3O4, is a compound with significant potential in various scientific fields. It is recognized for its complex molecular structure and diverse applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unii-2K83jyy5S9 typically involves multi-step organic synthesis processes. The initial steps often include the formation of the core structure through a series of condensation reactions, followed by functional group modifications to achieve the desired molecular configuration. Common reagents used in these steps include organic solvents, catalysts, and specific reactants tailored to introduce the necessary functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process may include crystallization, distillation, and chromatography techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Unii-2K83jyy5S9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Unii-2K83jyy5S9 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth or signaling pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Unii-2K83jyy5S9 exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate these targets’ activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Unii-2K83jyy5S9 can be compared with other compounds having similar structures or functions:
Similar Compounds: Compounds like C37H37N3O4 derivatives, which share a similar core structure but differ in functional groups.
Uniqueness: this compound is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in research and industrial applications.
By understanding the detailed aspects of this compound, researchers and industry professionals can better utilize its potential in various scientific and practical applications.
Properties
CAS No. |
143964-80-1 |
---|---|
Molecular Formula |
C37H37N3O4 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-3-hydroxy-5-(pyridin-3-ylmethoxy)naphthalene-2-carboxamide |
InChI |
InChI=1S/C37H37N3O4/c41-34-24-32-30(14-7-15-35(32)43-26-27-9-8-18-38-25-27)23-33(34)37(42)39-19-22-40-20-16-31(17-21-40)44-36(28-10-3-1-4-11-28)29-12-5-2-6-13-29/h1-15,18,23-25,31,36,41H,16-17,19-22,26H2,(H,39,42) |
InChI Key |
ZBOYHAZRFJBUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCNC(=O)C4=C(C=C5C(=C4)C=CC=C5OCC6=CN=CC=C6)O |
Origin of Product |
United States |
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